(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-2-25-18-5-3-4-6-19(18)29-21(25)23-20(26)15-11-13-24(14-12-15)30(27,28)17-9-7-16(22)8-10-17/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZHFSZHCHWNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₈H₁₇FN₂O₃S₂
- Molecular Weight : 392.5 g/mol
- CAS Number : 895452-15-0
This structure includes a benzothiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit key enzymes or receptors involved in various signaling pathways, particularly those associated with cancer cell proliferation and survival.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives featuring the benzothiazole core have shown promising results against various cancer cell lines, indicating potential for further development in cancer therapeutics .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their activity against bacterial strains, showing effectiveness in inhibiting growth at specific concentrations .
Study on Antimalarial Activity
A related study evaluated piperidine derivatives against Plasmodium falciparum, revealing that compounds within this structural family demonstrated varying degrees of antiplasmodial activity. The findings indicated that modifications to the piperidine ring could enhance efficacy against resistant strains .
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of similar compounds on human endothelial cells (HUVEC). The selectivity index (SI) was calculated based on the comparison of cytotoxicity (CC₅₀) against the desired biological target. For example, certain derivatives exhibited low cytotoxicity while maintaining high activity against target pathogens .
Data Tables
| Activity Type | Compound | IC₅₀ (µg/mL) | Selectivity Index |
|---|---|---|---|
| Anticancer | 13b | 112 | 26.7 |
| Antimalarial | 14c | >100 | >11.3 |
| Antimicrobial | 3g | 92 | Not specified |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole structure often exhibit significant antimicrobial activity. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide have demonstrated Minimum Inhibitory Concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 100 | E. coli, S. aureus |
| Related derivative | 200 | P. aeruginosa |
| Another derivative | 200 | S. cerevisiae |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast cancer (MCF7) and others . Molecular docking studies indicate potential interactions with key receptors involved in cancer progression, highlighting its therapeutic promise.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Electrophilic Substitution : Introduction of the ethyl and fluorophenyl groups via electrophilic aromatic substitution.
- Amidation Reaction : The final step involves the amidation of the benzothiazole derivative with a suitable carboxylic acid to yield the target compound.
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis of related compounds:
- A study published in Der Pharma Chemica explored the synthesis of thiazole derivatives and their antimicrobial activities, noting that modifications in the structure significantly influenced their efficacy against pathogens .
- Research conducted on thiazole derivatives indicated promising results in anticancer assays, with several compounds showing selective toxicity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Core Benzothiazole Modifications
The ethyl group at position 3 of the benzothiazole distinguishes the target compound from analogs with benzyl (e.g., 3-benzyl derivatives in ) or other alkyl/aryl substituents.
Sulfonyl Substituent Variations
The 4-fluorophenylsulfonyl group is a key feature. Comparisons with related compounds include:
- Positional Isomers : Compound 4–9 (3-fluorophenylsulfonyl) shows how meta-substitution reduces electronic effects compared to para-fluoro in the target .
- Halogen Substitutions : Compounds 4–10 (3-chloro) and 4–11 (3-bromo) highlight increased steric and electronic effects with heavier halogens, which may improve binding but reduce metabolic stability .
- Di-Substituted Sulfonyl Groups : Compounds 4–20 (2,4-dichloro) and 4–24 (3,5-difluoro) demonstrate enhanced target affinity due to dual halogen interactions but face synthetic challenges (yields: 16–53%) .
Table 1: Comparison of Sulfonyl-Substituted Analogs
Piperidine Carboxamide vs. Alternative Cores
The piperidine-4-carboxamide backbone is critical for conformational flexibility. In contrast:
- Azepane Sulfonyl Analogs : Compound 1007540-88-6 replaces piperidine with azepane, increasing ring size and altering pharmacokinetics .
Functional Implications
- Electronic Effects : The para-fluoro group offers electron-withdrawing properties, enhancing sulfonyl group’s electrophilicity for target engagement. This contrasts with electron-donating groups (e.g., 4–23: 2,4-dimethoxyphenyl), which may reduce binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
